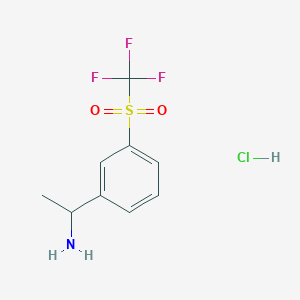

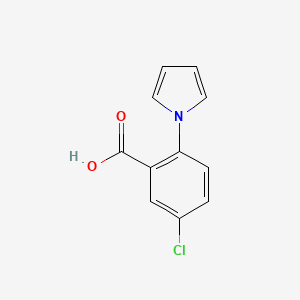

3-methyl-N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide, commonly known as MNBC, is a synthetic compound that belongs to the benzofuran family. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. MNBC has been extensively studied for its potential applications in cancer research and drug development.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Sensing

Synthesis and Sensing Capabilities : The research led by Younes et al. (2020) focused on the synthesis of benzamide derivatives for colorimetric sensing of fluoride anions. Their findings highlighted the potential of these compounds in detecting fluoride anions through naked-eye detection, showcasing the versatility of benzamide derivatives in chemical sensing applications Younes et al., 2020.

Carboxylation Reactions : Nemoto et al. (2016) investigated the carboxylation and ethoxycarbonylation of indoles, revealing methods to synthesize indole carboxylic acids and esters. This study is significant for understanding how derivatives similar to 3-methyl-N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide can be synthesized and modified for various applications Nemoto et al., 2016.

Pharmaceutical and Biological Research

- Histamine H3 Receptor Antagonists : Research by Black et al. (2007) on naphthalene-based compounds as histamine H3 receptor antagonists highlights the pharmaceutical relevance of such structures. These compounds, including benzofuran derivatives, show potential for central nervous system (CNS) applications due to their high potency and selectivity Black et al., 2007.

Advanced Materials and Chemical Analysis

Fluorescent Sensing Films : Fan et al. (2016) developed fluorescent sensing films based on naphthalene diimide derivatives, which demonstrate high performance in detecting aniline vapor. This work showcases the application of naphthalene and benzofuran derivatives in creating sensitive materials for environmental and chemical monitoring Fan et al., 2016.

Kinetic Analysis of Chemical Reactions : Darijani et al. (2020) conducted a kinetic analysis of a multi-component reaction involving naphthalene derivatives, providing insight into the reaction mechanisms and the efficiency of synthesis processes. Such studies are crucial for optimizing synthetic routes and understanding the dynamics of complex chemical reactions Darijani et al., 2020.

Propriétés

IUPAC Name |

3-methyl-N-naphthalen-1-yl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c1-13-15-9-4-5-12-18(15)23-19(13)20(22)21-17-11-6-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKMDYZQQAFFCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2729778.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2729781.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2729782.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2729783.png)

![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)

![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)

![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)

amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)